
VS-5584
Descripción general
Descripción
VS-5584 es un compuesto novedoso de bajo peso molecular que actúa como un inhibidor altamente selectivo de las vías de la fosfoinosítido 3-quinasa (PI3K) y el objetivo mamífero de la rapamicina (mTOR). Ha demostrado un potencial significativo en el tratamiento de varios cánceres debido a su capacidad para inhibir tanto mTOR como todas las isoformas de PI3K de clase I con alta potencia .
Mecanismo De Acción
VS-5584 ejerce sus efectos inhibiendo la actividad tanto de mTOR como de todas las isoformas de PI3K de clase I. Esta inhibición conduce a la supresión de las vías de señalización descendentes que son cruciales para el crecimiento, la supervivencia y la proliferación celular. El perfil de selectividad único del compuesto le permite dirigirse eficazmente a las células cancerosas mientras minimiza los efectos fuera del objetivo .
Análisis Bioquímico
Biochemical Properties
VS-5584 shows robust modulation of cellular PI3K/mTOR pathways, inhibiting phosphorylation of substrates downstream of PI3K and mTORC1/2 . It has equivalent potent activity against mTOR and all class I PI3K isoforms . This compound interacts with these enzymes, inhibiting their activity and thus modulating the biochemical reactions they are involved in .
Cellular Effects
This compound has broad antiproliferative sensitivity and has been shown to inhibit the survival and proliferation of various types of cells . It influences cell function by blocking AKT-mTOR activation and downregulating cyclin D1 expression . Furthermore, this compound has been found to be up to 30-fold more potent in inhibiting the proliferation and survival of cancer stem cells compared with non-cancer stem cells in solid tumor cell populations .
Molecular Mechanism
At the molecular level, this compound exerts its effects by blocking the PI3K/mTOR signaling pathway . This results in the inhibition of phosphorylation of substrates downstream of PI3K and mTORC1/2 . It has been found that cells harboring mutations in PI3KCA are generally more sensitive toward this compound treatment .
Temporal Effects in Laboratory Settings
This compound exhibits favorable pharmacokinetic properties after oral dosing in mice and is well tolerated . It induces long-lasting and dose-dependent inhibition of PI3K/mTOR signaling in tumor tissue, leading to tumor growth inhibition in various human xenograft models .
Dosage Effects in Animal Models
In animal models, this compound has shown to suppress tumor growth in a dose-dependent manner . It has been found to be efficacious against a broad spectrum of cell lines independently of rapalog-sensitivity .
Metabolic Pathways
This compound is involved in the PI3K/mTOR signaling pathway . This pathway is crucial to many aspects of cell growth and survival via its regulation of diverse physiologic processes that include cell-cycle progression, differentiation, transcription, translation, and apoptosis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to its inhibition of the PI3K/mTOR pathway . Specific transporters or binding proteins that it interacts with are not mentioned in the available literature.
Subcellular Localization
Given its role as a PI3K/mTOR inhibitor, it can be inferred that it likely localizes to the regions of the cell where these enzymes are found, such as the cytoplasm and possibly the cell membrane .
Métodos De Preparación
Análisis De Reacciones Químicas
VS-5584 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen halógenos o nucleófilos como aminas o alcoholes.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
VS-5584 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: this compound se utiliza como un compuesto herramienta para estudiar la vía de señalización PI3K/mTOR y su papel en varios procesos celulares.
Biología: Se utiliza para investigar el papel de la señalización PI3K/mTOR en el crecimiento, la diferenciación y la supervivencia celular.
Medicina: this compound ha demostrado ser prometedor en el tratamiento de varios cánceres, incluidos los resistentes a otras terapias.
Comparación Con Compuestos Similares
VS-5584 es único en su capacidad para inhibir tanto mTOR como todas las isoformas de PI3K de clase I con alta potencia y selectividad. Los compuestos similares incluyen:
BEZ235: Otro inhibidor dual de PI3K/mTOR, pero con un perfil de selectividad diferente.
GDC-0980: Un inhibidor dual de PI3K/mTOR con un espectro de actividad más amplio.
BKM120: Un inhibidor selectivo de PI3K con actividad limitada contra mTOR.
En comparación con estos compuestos, this compound ha demostrado una eficacia superior en la orientación de las células madre cancerosas y en la superación de la resistencia a otras terapias .
Actividad Biológica
VS-5584, also known as SB2343, is a potent small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This compound has garnered significant attention due to its potential therapeutic applications in oncology, particularly in the treatment of various cancers characterized by aberrant PI3K/mTOR signaling.
This compound functions as an ATP-competitive inhibitor, effectively blocking all class I PI3K isoforms (α, β, γ, δ) and mTOR kinase. The compound exhibits a range of inhibitory concentrations (IC50) for these targets:
- PI3Kα: 16 nmol/L
- PI3Kβ: 68 nmol/L
- PI3Kγ: 25 nmol/L
- PI3Kδ: 42 nmol/L
- mTOR: 37 nmol/L
These values indicate a high potency against these kinases, crucial for the regulation of cell growth and survival in cancer cells .
Inhibition of Tumor Growth
Research demonstrates that this compound induces a dose-dependent inhibition of PI3K/mTOR signaling within tumor tissues, leading to significant tumor growth suppression in various xenograft models. For instance, studies have shown that treatment with this compound results in substantial tumor regression in human cancer xenografts, including those resistant to other rapalogs .
Table: Summary of this compound's Biological Activity
Target | IC50 (nmol/L) | Effect on Tumor Growth |
---|---|---|
PI3Kα | 16 | Significant inhibition |
PI3Kβ | 68 | Moderate inhibition |
PI3Kγ | 25 | Significant inhibition |
PI3Kδ | 42 | Moderate inhibition |
mTOR | 37 | Significant inhibition |
Case Studies and Research Findings
- Renal Cell Carcinoma (RCC): A study highlighted that this compound significantly inhibited the proliferation and survival of RCC cells. In vitro assays demonstrated that treatment with this compound reduced cell viability and induced apoptosis. Notably, the combination of this compound with BRD4 inhibitors enhanced its anti-tumor effects .
- Cancer Stem Cells (CSCs): this compound has shown preferential activity against CSCs compared to non-CSCs. In mouse xenograft models, it effectively reduced CSC populations and their tumor-initiating capacity, suggesting its potential for overcoming therapeutic resistance associated with CSCs .
- Non-Small Cell Lung Cancer (NSCLC): Recent studies indicated that co-treatment with this compound and PLK1 inhibitors led to enhanced cancer cell death in NSCLC models. Transcriptomic analyses revealed that this compound alters gene expression related to cell cycle regulation and apoptosis pathways .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties following oral administration in murine models. It is well tolerated at therapeutic doses, which supports its potential for clinical application .
Propiedades
IUPAC Name |
5-(8-methyl-2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O/c1-10(2)25-11(3)21-14-13(12-8-19-16(18)20-9-12)22-17(23-15(14)25)24-4-6-26-7-5-24/h8-10H,4-7H2,1-3H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBGBLQCOOISAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=C(N=C2N1C(C)C)N3CCOCC3)C4=CN=C(N=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677328 | |
Record name | 5-[8-Methyl-2-(morpholin-4-yl)-9-(propan-2-yl)-9H-purin-6-yl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246560-33-7 | |
Record name | VS-5584 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246560337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VS-5584 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12986 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-[8-Methyl-2-(morpholin-4-yl)-9-(propan-2-yl)-9H-purin-6-yl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VS-5584 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W71J4X250V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.